N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide
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Overview
Description
N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide is a compound that features a pyrrolidinone ring attached to a phenyl group, which is further connected to a furan-2-carboxamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide typically involves the formation of the pyrrolidinone ring followed by its attachment to the phenyl group and subsequent coupling with the furan-2-carboxamide moiety. One common synthetic route includes:
Formation of Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment to Phenyl Group: The pyrrolidinone ring is then attached to a phenyl group through a nucleophilic substitution reaction.
Coupling with Furan-2-carboxamide: The final step involves coupling the substituted phenyl group with furan-2-carboxamide using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or KMnO4 (Potassium permanganate) under acidic conditions.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) under anhydrous conditions.
Substitution: Electrophiles like halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydroxyl derivatives of the pyrrolidinone ring.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The pyrrolidinone ring can interact with protein targets, potentially inhibiting their function. The furan ring may also contribute to the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-oxopyrrolidin-1-yl)propyl]furan-2-carboxamide
- N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Uniqueness
N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide is unique due to the presence of both the pyrrolidinone and furan rings, which can confer distinct biological activities and chemical reactivity. The combination of these two moieties in a single molecule can result in unique interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-14-7-2-8-17(14)12-5-1-4-11(10-12)16-15(19)13-6-3-9-20-13/h1,3-6,9-10H,2,7-8H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTTYZVBZTVAJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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